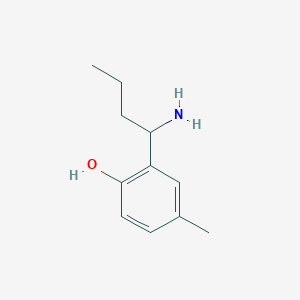

2-(1-Aminobutyl)-4-methylphenol

Description

2-(1-Aminobutyl)-4-methylphenol is a phenolic derivative featuring a 4-methylphenol (p-cresol) backbone substituted with a 1-aminobutyl group at the 2-position. The aminobutyl group introduces both hydrophilic (amine) and hydrophobic (alkyl chain) characteristics, which may influence solubility, reactivity, and biological activity. Below, we compare this compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and applications.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(1-aminobutyl)-4-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3 |

InChI Key |

VWUNUFAGMNYWLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 1-bromobutane to form 2-(1-bromobutyl)-4-methylphenol, followed by nucleophilic substitution with ammonia to introduce the amino group.

Reaction Steps:

-

Alkylation:

Reactants: 4-methylphenol, 1-bromobutane

Conditions: Base (e.g., KOH), solvent (e.g., ethanol), reflux

Product: 2-(1-bromobutyl)-4-methylphenol

-

Nucleophilic Substitution:

Reactants: 2-(1-bromobutyl)-4-methylphenol, ammonia

Conditions: Solvent (e.g., ethanol), elevated temperature

Product: 2-(1-Aminobutyl)-4-methylphenol

Industrial Production Methods

Industrial production of 2-(1-Aminobutyl)-4-methylphenol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (e.g., HNO3) in the presence of catalysts.

Major Products

Oxidation: Quinones

Reduction: Primary amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(1-Aminobutyl)-4-methylphenol has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its phenolic hydroxyl group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

2-(1-Adamantyl)-4-Methylphenol

- Molecular Formula : C₁₇H₂₀O

- Molecular Weight : 240.34 g/mol

- Key Properties :

- Melting Point: 128–130 °C

- Water Solubility: Sparingly soluble (7.8 × 10⁻³ g/L at 25°C)

- Density: 1.137 g/cm³

- Applications :

- Comparison: The adamantyl group enhances lipophilicity and steric bulk, reducing water solubility compared to the aminobutyl substituent. This makes it suitable for applications requiring hydrophobic interactions, such as catalyst design.

2-((1S)-1-Amino-2-Methylpropyl)-4-Methylphenol

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- Key Properties :

- Stereochemistry: (1S)-configuration influences chiral recognition in biological systems.

- Applications: Potential pharmaceutical intermediate; stereochemistry may affect drug-receptor interactions .

- Comparison: The shorter branched chain (2-methylpropyl) and stereospecific amino group contrast with the linear aminobutyl group, suggesting differences in binding affinity and metabolic stability.

2-((R)-3-Amino-1-Phenylpropyl)-4-Methylphenol

- Molecular Formula: C₁₆H₁₉NO

- Molecular Weight : 241.33 g/mol

- Applications :

- The aminopropyl chain differs in length and branching from aminobutyl, affecting conformational flexibility.

Physicochemical Properties and Toxicity

Solubility and Reactivity

- 4-Methylphenol (p-Cresol): Base structure for all derivatives; water solubility decreases with bulkier substituents (e.g., adamantyl vs. aminobutyl) .

- 2-(Aminomethyl)phenol: Hazard Code: Xi (irritant), highlighting risks associated with amine-containing phenols .

Thermal Behavior

- Phenolic Pyrolysis: Derivatives like 4-methylphenol decompose at higher temperatures (lignin-derived), whereas furanics (e.g., furfural) form at lower temperatures (cellulose-derived) .

Pharmaceutical Intermediates

Biological Activity

2-(1-Aminobutyl)-4-methylphenol, also known as a derivative of 4-methylphenol, has garnered attention for its potential biological activities. This compound features a 4-methylphenol backbone with an aminobutyl side chain, which may influence its pharmacological properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

2-(1-Aminobutyl)-4-methylphenol is characterized by the following molecular structure:

- Chemical Formula : CHN

- Molecular Weight : 175.25 g/mol

- IUPAC Name : 2-(1-Aminobutyl)-4-methylphenol

The biological activity of 2-(1-Aminobutyl)-4-methylphenol can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the phenolic group is known to contribute to antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that compounds similar to 2-(1-Aminobutyl)-4-methylphenol can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

Biological Activity Overview

Antioxidant Activity

A study investigating the antioxidant potential of phenolic compounds found that derivatives similar to 2-(1-Aminobutyl)-4-methylphenol effectively reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantified, showing a significant reduction in lipid peroxidation levels.

Anti-inflammatory Effects

In a controlled experiment involving macrophage cell lines, treatment with 2-(1-Aminobutyl)-4-methylphenol led to a marked decrease in TNF-α levels. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses. The results indicated a dose-dependent effect, suggesting that higher concentrations yield more pronounced anti-inflammatory effects.

Antimicrobial Activity

Research on antimicrobial properties revealed that 2-(1-Aminobutyl)-4-methylphenol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, indicating effective inhibition at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.